Éster fenílico del ácido etilcarbámico

Descripción general

Descripción

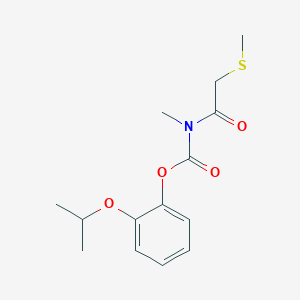

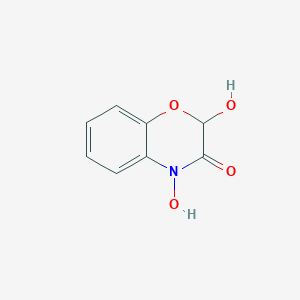

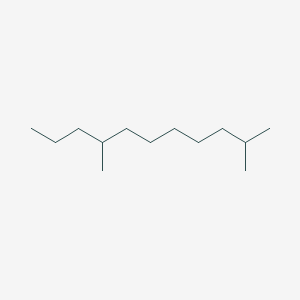

Carbamic acid, N-ethyl-, phenyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Carbamic acid, N-ethyl-, phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-ethyl-, phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Agente antineoplásico

El éster fenílico del ácido etilcarbámico se ha utilizado históricamente como un agente antineoplásico en medicina. Sin embargo, su uso se suspendió después de que se descubrió que era cancerígeno . A pesar de esto, jugó un papel en las inyecciones médicas en Japón desde 1950 hasta 1975, donde se usó como cosolvente para analgésicos insolubles en agua .

Agricultura: Regulador del crecimiento de las plantas

En agricultura, este compuesto se conoce como Euphorin y se ha utilizado como regulador del crecimiento de las plantas . Afecta el crecimiento y desarrollo de las plantas, aunque los detalles específicos de su acción y el alcance de su uso no están detallados en los datos disponibles.

Ciencia de los materiales: Síntesis de ésteres

La síntesis de ésteres de ácidos carboxílicos, incluido el éster fenílico del ácido etilcarbámico, es significativa en la ciencia de los materiales. Estos ésteres se utilizan en la producción de diversos materiales, y se han observado avances recientes en su síntesis, lo que podría afectar el desarrollo de nuevos materiales y procesos industriales .

Ciencia ambiental: Aplicaciones analíticas

El éster fenílico del ácido etilcarbámico puede utilizarse en la ciencia ambiental dentro de la química analítica para la detección de ciertas sustancias. Sus aplicaciones específicas en este campo no están ampliamente documentadas, pero podría estar involucrado en el análisis de muestras ambientales .

Bioquímica: Inhibición enzimática

En bioquímica, los compuestos fenólicos como el éster fenílico del ácido etilcarbámico se estudian por su capacidad para inhibir ciertas enzimas. Esto puede ser crucial para comprender los mecanismos de la enfermedad y desarrollar nuevos fármacos .

Farmacología: Desarrollo de fármacos

Aunque el éster fenílico del ácido etilcarbámico en sí mismo puede no utilizarse directamente debido a sus propiedades cancerígenas, su estructura y propiedades pueden informar el desarrollo de nuevos agentes farmacológicos. Su papel en la síntesis de otros compuestos podría ser significativo en el desarrollo de fármacos .

Química analítica: Espectrometría de masas

Los datos del espectro de masas de este compuesto son valiosos en la química analítica, particularmente en la espectrometría de masas. Ayuda a identificar y cuantificar compuestos en mezclas complejas, lo cual es esencial para diversas aplicaciones industriales y de investigación .

Procesos industriales: Bioremediación

Las esterasas que pueden descomponer compuestos basados en ésteres como el éster fenílico del ácido etilcarbámico se utilizan en estrategias de bioremediación para tratar efluentes industriales. Esta aplicación es crucial para gestionar los residuos industriales y minimizar el impacto ambiental .

Mecanismo De Acción

Mode of Action

Ethylcarbamic acid phenyl ester, like other esters, undergoes a process known as ester hydrolysis . This process involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . This reaction can be catalyzed by both acids and bases .

Biochemical Pathways

It’s known that esters, in general, are involved in various biochemical reactions, including ester hydrolysis .

Pharmacokinetics

It’s known that the pharmacokinetics of esters can be influenced by factors such as their structure, the presence of functional groups, and the physiological conditions under which they are administered .

Result of Action

The hydrolysis of esters, in general, results in the formation of a carboxylic acid and an alcohol .

Action Environment

The action, efficacy, and stability of Ethylcarbamic acid phenyl ester can be influenced by various environmental factors. These may include the pH of the environment, the presence of catalysts, and the temperature . .

Análisis Bioquímico

Biochemical Properties

Ethylcarbamic acid phenyl ester plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the formation of a covalent bond between the ester and the active site of the enzyme, leading to a decrease in enzyme activity. Additionally, ethylcarbamic acid phenyl ester can interact with proteins and other biomolecules, altering their structure and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biological systems .

Cellular Effects

Ethylcarbamic acid phenyl ester has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of acetylcholinesterase in neuronal cells, leading to an accumulation of acetylcholine and subsequent changes in neurotransmission. This can result in altered cell signaling and gene expression, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, ethylcarbamic acid phenyl ester can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of ethylcarbamic acid phenyl ester involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition or activation. For example, ethylcarbamic acid phenyl ester binds to the active site of acetylcholinesterase, forming a covalent bond that inhibits the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to alterations in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylcarbamic acid phenyl ester can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to ethylcarbamic acid phenyl ester in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in enzyme activity, gene expression, and cell signaling pathways. These temporal effects are important for understanding the compound’s potential therapeutic applications and its safety profile .

Metabolic Pathways

Ethylcarbamic acid phenyl ester is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis. These metabolic reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The metabolic pathways of ethylcarbamic acid phenyl ester are essential for understanding its pharmacokinetics and potential interactions with other drugs and biomolecules .

Transport and Distribution

The transport and distribution of ethylcarbamic acid phenyl ester within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, ethylcarbamic acid phenyl ester can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on different tissues and organs .

Subcellular Localization

The subcellular localization of ethylcarbamic acid phenyl ester is influenced by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, ethylcarbamic acid phenyl ester can localize to the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation, leading to changes in cellular energy production. Understanding the subcellular localization of ethylcarbamic acid phenyl ester is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

phenyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMHCQUAMFYNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)